

1,2-diazaspiro[2.5]octane molecular formula and weight

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Compound of Interest

Compound Name: 1,2-Diazaspiro[2.5]octane

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In-Depth Technical Guide: 1,2-Diazaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for **1,2-diazaspiro[2.5]octane**. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

1,2-Diazaspiro[2.5]octane is a spirocyclic compound containing a diaziridine ring fused to a cyclohexane ring. The fundamental molecular data for this compound are summarized in the table below.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₁₂ N ₂	[1]
Molecular Weight	112.175 g/mol	[1]
CAS Number	185-79-5	
Canonical SMILES	C1CCC2(CC1)NN2	
InChI Key	LYDKTPRIAYMOIB-UHFFFAOYSA-N	

Generalized Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **1,2-diazaspiro[2.5]octane** is not readily available in published literature, a general methodology can be inferred from established synthesis routes for diaziridines from ketones.[2][3][4] The synthesis of **1,2-diazaspiro[2.5]octane** would originate from cyclohexanone. The following protocol describes a generalized three-step process.

Step 1: Oximation of Cyclohexanone

- Objective: To convert the ketone group of cyclohexanone into an oxime.
- Procedure: Cyclohexanone is reacted with hydroxylammonium chloride in the presence of a base, such as pyridine. The reaction mixture is typically heated to drive the condensation reaction to completion. The product, cyclohexanone oxime, is then isolated.

Step 2: Tosylation or Mesylation of the Oxime

- Objective: To convert the hydroxyl group of the oxime into a good leaving group.
- Procedure: The cyclohexanone oxime is treated with p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., pyridine). This reaction yields the corresponding tosyl or mesyl oxime.

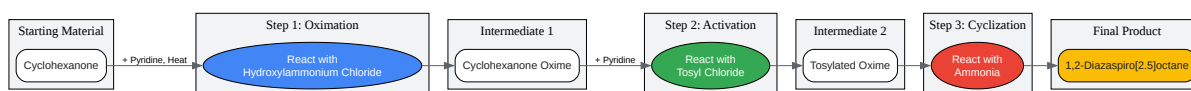
Step 3: Formation of the Diaziridine Ring

- Objective: To form the diaziridine ring via intramolecular cyclization.
- Procedure: The tosyl or mesyl oxime is treated with ammonia. The ammonia displaces the tosyl or mesyl group and subsequently attacks the imine carbon to form the three-membered diaziridine ring, yielding **1,2-diazaspiro[2.5]octane**.

An alternative, more direct approach involves the reaction of the ketone with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of ammonia.[3]

Experimental Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for **1,2-diazaspiro[2.5]octane** from cyclohexanone.



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Caption: Generalized synthesis workflow for **1,2-diazaspiro[2.5]octane**.

Potential Applications in Drug Development

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high binding affinity and selectivity for biological targets. While specific biological activities for **1,2-diazaspiro[2.5]octane** have not been extensively reported, related spiro-heterocyclic compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[5][6][7]

The diaziridine ring is a strained three-membered ring that can act as a precursor to carbenes upon photolysis, making diazirine-containing molecules useful as photoaffinity labeling agents to study ligand-receptor and protein-protein interactions.[2] Given this, **1,2-diazaspiro[2.5]octane** and its derivatives could potentially be developed as tools for chemical

biology research or as building blocks for the synthesis of more complex bioactive molecules. Further research is required to elucidate the specific biological profile and therapeutic potential of this compound.

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